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molecular formula C11H12N2O4 B8506297 Methyl 2-cyano-3,4-dimethoxyphenylcarbamate

Methyl 2-cyano-3,4-dimethoxyphenylcarbamate

Cat. No. B8506297
M. Wt: 236.22 g/mol
InChI Key: CWPQIWIJUIVBLN-UHFFFAOYSA-N
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Patent
US04672116

Procedure details

Methyl chloroformate (18.6 g, 19.7 mmol) was added to a suspension of K2CO3 (2.71 g, 19.6 mmol) and 2-amino-5,6-dimethoxybenzonitrile (7.0 g, 39.3 mmol) in 70 ml of CHCl3. The resulting mixture was heated at reflux for 2 hours before using filtered and evaporated to a residual solid. Recrystallization of the crude material from MeOH yielded 4.64 g (50.2% of product in good purity.
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
50.2%

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH3:5])=[O:3].C([O-])([O-])=O.[K+].[K+].[NH2:12][C:13]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[C:14]=1[C:15]#[N:16]>C(Cl)(Cl)Cl>[C:15]([C:14]1[C:17]([O:23][CH3:24])=[C:18]([O:21][CH3:22])[CH:19]=[CH:20][C:13]=1[NH:12][C:2](=[O:3])[O:4][CH3:5])#[N:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
2.71 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
7 g
Type
reactant
Smiles
NC1=C(C#N)C(=C(C=C1)OC)OC
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
before using filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a residual solid
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude material from MeOH

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=CC(=C1OC)OC)NC(OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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